ethyl N-(3-bromo-4-methoxybenzoyl)glycinate
Overview
Description
Ethyl N-(3-bromo-4-methoxybenzoyl)glycinate, also known as ethyl bromomethoxybenzoyl glycinate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl N-(3-bromo-4-methoxybenzoyl)glycinate N-(3-bromo-4-methoxybenzoyl)glycinate is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound N-(3-bromo-4-methoxybenzoyl)glycinate has anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to decrease the levels of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl N-(3-bromo-4-methoxybenzoyl)glycinate N-(3-bromo-4-methoxybenzoyl)glycinate is its ease of synthesis. It can be synthesized using simple and readily available reagents. Another advantage is its potential application in the synthesis of various biologically active compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in scientific research.
Future Directions
There are several future directions for the study of ethyl N-(3-bromo-4-methoxybenzoyl)glycinate N-(3-bromo-4-methoxybenzoyl)glycinate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in the synthesis of biologically active compounds. Additionally, studies can be conducted to evaluate its potential application in the treatment of various inflammatory and infectious diseases.
In conclusion, this compound N-(3-bromo-4-methoxybenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and potential application in the synthesis of biologically active compounds make it an attractive compound for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its use in scientific research.
Scientific Research Applications
Ethyl N-(3-bromo-4-methoxybenzoyl)glycinate has been extensively studied for its potential application in various scientific research areas. It has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
properties
IUPAC Name |
ethyl 2-[(3-bromo-4-methoxybenzoyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-3-18-11(15)7-14-12(16)8-4-5-10(17-2)9(13)6-8/h4-6H,3,7H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNJJKPAXPCAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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